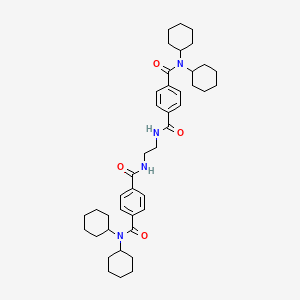
N~4~,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-DICYCLOHEXYL-N4-(2-{[4-(DICYCLOHEXYLCARBAMOYL)PHENYL]FORMAMIDO}ETHYL)BENZENE-1,4-DICARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features multiple functional groups, including amides and aromatic rings, which contribute to its chemical reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DICYCLOHEXYL-N4-(2-{[4-(DICYCLOHEXYLCARBAMOYL)PHENYL]FORMAMIDO}ETHYL)BENZENE-1,4-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the intermediate amide: This step involves the reaction of dicyclohexylamine with an appropriate acid chloride to form the intermediate amide.
Coupling reaction: The intermediate amide is then coupled with a benzene derivative containing the necessary functional groups.
Final assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1-DICYCLOHEXYL-N4-(2-{[4-(DICYCLOHEXYLCARBAMOYL)PHENYL]FORMAMIDO}ETHYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing new substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N1,N1-DICYCLOHEXYL-N4-(2-{[4-(DICYCLOHEXYLCARBAMOYL)PHENYL]FORMAMIDO}ETHYL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N1,N1-DICYCLOHEXYL-N4-(2-{[4-(DICYCLOHEXYLCARBAMOYL)PHENYL]FORMAMIDO}ETHYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzyme active sites, inhibiting their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine:
N-Phenyl-1,4-benzenediamine: Known for its use in the synthesis of dyes and polymers.
Uniqueness
N1,N1-DICYCLOHEXYL-N4-(2-{[4-(DICYCLOHEXYLCARBAMOYL)PHENYL]FORMAMIDO}ETHYL)BENZENE-1,4-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C42H58N4O4 |
|---|---|
Poids moléculaire |
682.9 g/mol |
Nom IUPAC |
4-N,4-N-dicyclohexyl-1-N-[2-[[4-(dicyclohexylcarbamoyl)benzoyl]amino]ethyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C42H58N4O4/c47-39(31-21-25-33(26-22-31)41(49)45(35-13-5-1-6-14-35)36-15-7-2-8-16-36)43-29-30-44-40(48)32-23-27-34(28-24-32)42(50)46(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h21-28,35-38H,1-20,29-30H2,(H,43,47)(H,44,48) |
Clé InChI |
LKCYTQSGVIWVSI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)NCCNC(=O)C4=CC=C(C=C4)C(=O)N(C5CCCCC5)C6CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15009554.png)
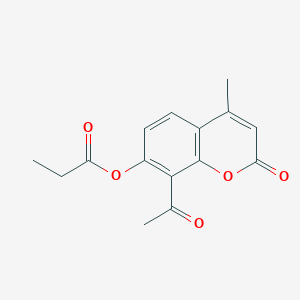
![5-iodo-1-methyl-N'-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15009557.png)
![ethyl N-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(3-methylphenyl)carbamoyl]-3,3,3-trifluoro-2-methoxyalaninate](/img/structure/B15009561.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15009571.png)
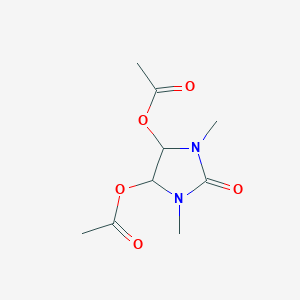
![(2Z)-2-[(2E)-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-phenyl-2,3-dihydro-1,3-thiazole](/img/structure/B15009594.png)
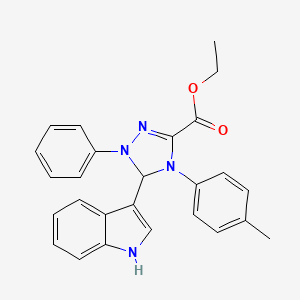
![4-bromo-N'-[(4-chlorophenyl)carbonyl]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B15009600.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15009603.png)
![N-(2-hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B15009606.png)
![6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15009618.png)
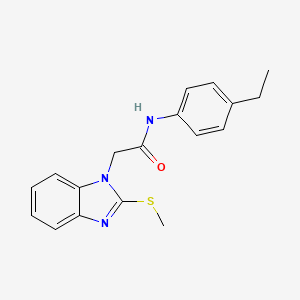
![N-(4-methylbenzyl)-N'-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B15009636.png)
